Cas no 2309775-05-9 (1-phenyl-4-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo3.2.1octan-8-ylbutane-1,4-dione)

1-phenyl-4-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo3.2.1octan-8-ylbutane-1,4-dione structure
2309775-05-9 structure
Product Name:1-phenyl-4-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo3.2.1octan-8-ylbutane-1,4-dione
CAS No:2309775-05-9
MF:C19H22N4O2
MW:338.403584003448
CID:5340154
Update Time:2025-07-17

1-phenyl-4-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo3.2.1octan-8-ylbutane-1,4-dione Chemical and Physical Properties

Names and Identifiers

    • 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione
    • 1-phenyl-4-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]butane-1,4-dione
    • 1-phenyl-4-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo3.2.1octan-8-ylbutane-1,4-dione
    • Inchi: 1S/C19H22N4O2/c24-18(14-4-2-1-3-5-14)8-9-19(25)23-15-6-7-16(23)11-17(10-15)22-13-20-12-21-22/h1-5,12-13,15-17H,6-11H2
    • InChI Key: IVGKBAIQIROVSN-UHFFFAOYSA-N
    • SMILES: O=C(CCC(C1C=CC=CC=1)=O)N1C2CC(CC1CC2)N1C=NC=N1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 492
  • XLogP3: 1.8
  • Topological Polar Surface Area: 68.1

1-phenyl-4-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo3.2.1octan-8-ylbutane-1,4-dione Pricemore >>

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Additional information on 1-phenyl-4-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo3.2.1octan-8-ylbutane-1,4-dione

Chemical Profile of 1-phenyl-4-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo3.2.1octan-8-ylbutane-1,4-dione (CAS No: 2309775-05-9)

1-phenyl-4-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo3.2.1octan-8-ylbutane-1,4-dione (CAS No: 2309775-05-9) is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of molecules that incorporate bicyclic scaffolds with heterocyclic substituents, which are known to enhance binding affinity and selectivity in drug design. The presence of a phenyl group, an azabicyclo3.2.1octane core, and a 1H-1,2,4-triazol moiety makes this molecule a promising candidate for further investigation in medicinal chemistry.

The structural motif of azabicyclo3.2.1octane is particularly noteworthy as it introduces rigidity to the molecular framework, which can be advantageous in optimizing interactions with biological targets. This structural feature is often exploited in the design of small-molecule inhibitors and modulators due to its ability to mimic certain pharmacophoric patterns found in natural products or known bioactive compounds. The triazole ring further enhances the compound's potential by providing an additional site for hydrogen bonding and electronic modulation, which can influence its pharmacokinetic properties and target specificity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with greater accuracy. Studies suggest that the combination of the phenyl, azabicyclo3.2.1octane, and triazole groups in 1-phenyl-4-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo3.2.1octan-8-ylbutane-1,4-dione may confer unique interactions with biological targets such as enzymes and receptors. These interactions could potentially lead to therapeutic effects in various diseases, including inflammatory disorders and neurological conditions.

In vitro studies have begun to explore the biological activity of this compound, with initial results indicating promising interactions with certain enzyme families. The triazole moiety, in particular, has been shown to modulate the activity of enzymes involved in metabolic pathways, making it a valuable component for drug discovery efforts targeting metabolic diseases. Additionally, the rigid bicyclic structure may improve oral bioavailability and metabolic stability, which are critical factors in drug development.

The synthesis of 1H-benzo[d]isoxazole, a related scaffold containing an oxygen-nitrogen heterocyclic system similar to the triazole ring in this compound, has been extensively studied for its pharmacological properties. This suggests that the structural framework of azabicyclo3.2.1octan derivatives may be similarly beneficial in designing molecules with enhanced pharmacological profiles. Researchers are exploring synthetic strategies to modify the substituents on the azabicyclo3.2.1octane core to optimize potency and selectivity for specific biological targets.

The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug development due to their diverse biological activities and synthetic accessibility. The incorporation of multiple heterocycles into a single molecule can lead to synergistic effects that enhance therapeutic efficacy while minimizing side effects. For instance, studies on dual-target inhibitors have shown that combining two pharmacophoric units within one molecule can improve treatment outcomes by simultaneously modulating multiple disease pathways.

As computational methods continue to evolve, virtual screening techniques are being employed to identify novel scaffolds like [CAS No: 2309775] that exhibit high affinity for specific biological targets. These methods leverage large databases of chemical structures and predictive models to accelerate the discovery process. By integrating experimental data with computational predictions, researchers can rapidly assess the potential of new compounds before investing significant resources into synthesis and testing.

The role of medicinal chemists in designing such complex molecules cannot be overstated; their expertise in organic synthesis and structure-based drug design is essential for translating promising candidates into viable therapeutics. Collaborative efforts between chemists and biologists are crucial for understanding how structural modifications influence biological activity and for identifying new opportunities for therapeutic intervention.

The future direction of research on compounds like [CAS No: 2309775] will likely focus on optimizing their pharmacokinetic properties through structural modifications while maintaining or enhancing their biological activity. Advances in biocatalysis and flow chemistry may also enable more efficient synthesis routes for these complex molecules, reducing costs and improving scalability for industrial applications.

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